![molecular formula C12H24O2Si B13027764 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one, also known by its systematic name dimethyl (3-[(tert-butyldimethylsilyl)oxy]phenyl)(methoxy)methyl)phosphonate , is a compound with the following chemical formula:
C16H29O5PSi
. It features a cyclopentanone ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxymethyl (MOM) group.Métodos De Preparación
Synthetic Routes: The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one involves several steps. One common route includes the following reactions:
Hydroxylation: The cyclopentanone precursor undergoes hydroxylation at the desired position.
Protection: The hydroxyl group is protected using TBDMS to form the TBDMS ether.
Methylation: The protected hydroxyl group is further methylated using a suitable reagent (e.g., dimethyl sulfate or diazomethane) to introduce the MOM group.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic steps mentioned above can be adapted for large-scale production.
Análisis De Reacciones Químicas
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one participates in various chemical reactions:
Hydrolysis: Removal of the TBDMS and MOM groups under acidic conditions yields the free cyclopentanone.
Oxidation: The cyclopentanone moiety can be oxidized to form corresponding carboxylic acids or other functional groups.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The TBDMS and MOM groups can be replaced by other functional groups.
Common reagents include acids (for deprotection), oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (for substitution).
Major products formed depend on the specific reaction conditions and the functional groups present.
Aplicaciones Científicas De Investigación
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one finds applications in:
Organic Synthesis: As a versatile building block for the construction of complex molecules.
Medicinal Chemistry: Potential use in drug development due to its reactivity and functional groups.
Materials Science: Incorporation into polymers or materials with specific properties.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For drug development, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.
Comparación Con Compuestos Similares
While 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one is unique due to its TBDMS and MOM groups, similar compounds include:
trans-3-[(tert-butyldimethylsilyl)oxy]cyclopentan-1-ol:
3-(tert-Butyldimethylsiloxy)propionaldehyde:
These compounds share structural motifs and may have overlapping applications.
Propiedades
Fórmula molecular |
C12H24O2Si |
|---|---|
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-9-10-6-7-11(13)8-10/h10H,6-9H2,1-5H3 |
Clave InChI |
NXCRSPYTFSICJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


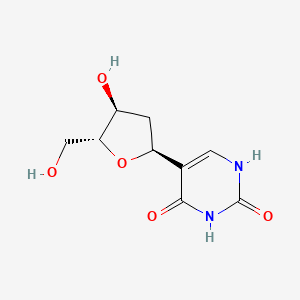
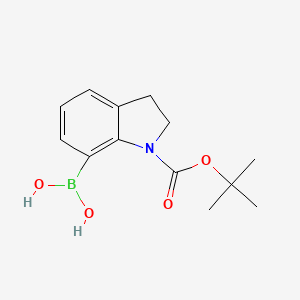
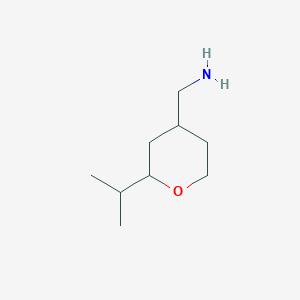
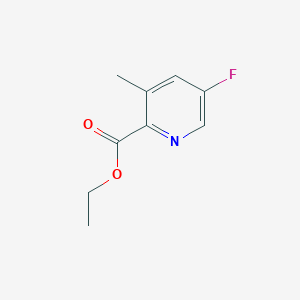
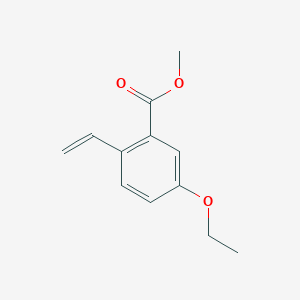
![Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13027712.png)
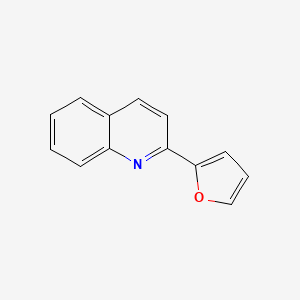
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
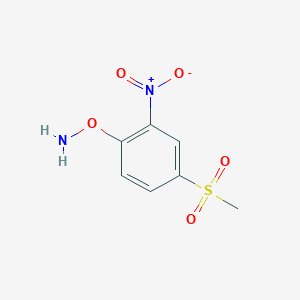


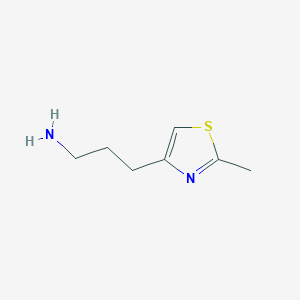

![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
